[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
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Overview
Description
[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide is a chemical compound with the molecular formula C9H6Cl2N2S2 It is known for its unique structure, which includes a dichlorophenyl group and a cyanamide group connected via sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide typically involves the reaction of 3,4-dichlorophenyl thiol with cyanamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to a temperature range of 50-70°C to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyanamide group to primary amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide can be compared with other similar compounds such as:
[(2,3-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide: Similar structure but with different positional isomers of the dichlorophenyl group.
[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]thiourea: Contains a thiourea group instead of a cyanamide group.
Properties
IUPAC Name |
[(3,4-dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2S2/c1-14-9(13-5-12)15-6-2-3-7(10)8(11)4-6/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSYMJLCNSKBSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)SC1=CC(=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375648 |
Source
|
Record name | [(3,4-dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152382-17-7 |
Source
|
Record name | Carbonimidodithioic acid, cyano-, 3,4-dichlorophenyl methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152382-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(3,4-dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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